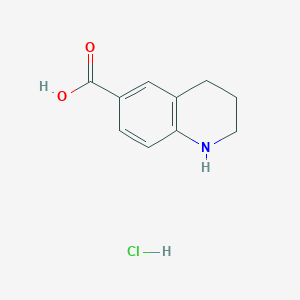

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXZDPZGVQDVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid Hydrochloride

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic route to 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented in two primary stages: the construction of the quinoline core via the Doebner-von Miller reaction, followed by the catalytic hydrogenation of the aromatic system to yield the desired tetrahydroquinoline scaffold. The guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the rationale behind the choice of reagents and reaction conditions. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding and practical application of this synthetic sequence.

Introduction and Strategic Overview

1,2,3,4-Tetrahydroquinoline derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds. The incorporation of a carboxylic acid moiety at the 6-position provides a crucial handle for further chemical modification and interaction with biological targets. This guide details a reliable and scalable two-step synthesis of this compound.

The chosen synthetic strategy involves:

-

Doebner-von Miller Annulation: Formation of the quinoline ring system through the acid-catalyzed reaction of 4-aminobenzoic acid with an α,β-unsaturated aldehyde, generated in situ from glycerol.

-

Catalytic Hydrogenation: Selective reduction of the pyridine ring of the quinoline intermediate to afford the 1,2,3,4-tetrahydroquinoline derivative.

-

Salt Formation: Conversion of the resulting free base to the stable hydrochloride salt.

This approach is predicated on the use of readily available starting materials and well-established chemical transformations, making it an attractive route for both laboratory-scale synthesis and potential scale-up.

Synthetic Pathway and Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the saturated heterocyclic ring, leading back to the aromatic quinoline precursor. This precursor can be further disconnected via the Doebner-von Miller reaction to simple aniline and carbonyl-containing starting materials.

Diagram 1: Retrosynthetic Analysis

A retrosynthetic pathway for the target molecule.

Detailed Experimental Protocols

Part I: Synthesis of Quinoline-6-carboxylic acid via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] In this protocol, 4-aminobenzoic acid is reacted with acrolein, which is generated in situ from the dehydration of glycerol in the presence of a strong acid and an oxidizing agent.

Reaction Scheme: 4-Aminobenzoic acid + Glycerol --(H₂SO₄, Oxidant)--> Quinoline-6-carboxylic acid

Causality and Experimental Choices:

-

Acid Catalyst: Concentrated sulfuric acid serves both as a catalyst for the cyclization and as a dehydrating agent to generate acrolein from glycerol.

-

Oxidizing Agent: An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is traditionally used in the Skraup synthesis (a related reaction) to facilitate the final aromatization step to the quinoline ring. Milder conditions can sometimes be achieved with other oxidants.

-

In Situ Generation of Acrolein: Generating acrolein in situ from glycerol avoids handling the highly toxic and volatile acrolein directly.

Step-by-Step Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charge Reactants: To the flask, add 4-aminobenzoic acid and glycerol.

-

Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid via the dropping funnel with vigorous stirring.

-

Heating: Once the addition is complete, add the oxidizing agent (e.g., arsenic pentoxide) portion-wise. Heat the reaction mixture cautiously to initiate the exothermic reaction. Maintain a controlled reflux for several hours.

-

Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7-8.

-

Isolation: The crude quinoline-6-carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and air dry.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure quinoline-6-carboxylic acid.

| Reagent | Molar Eq. | Molecular Weight | Amount |

| 4-Aminobenzoic acid | 1.0 | 137.14 g/mol | (user defined) |

| Glycerol | ~3.0 | 92.09 g/mol | (user defined) |

| Sulfuric Acid (conc.) | - | 98.08 g/mol | (user defined) |

| Oxidizing Agent | ~1.5 | - | (user defined) |

Part II: Catalytic Hydrogenation to 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Catalytic hydrogenation is an effective method for the reduction of the pyridine ring in quinolines to form tetrahydroquinolines.[3][4][5] Palladium on carbon (Pd/C) is a commonly used and efficient catalyst for this transformation.[6]

Reaction Scheme: Quinoline-6-carboxylic acid --(H₂, Pd/C)--> 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Causality and Experimental Choices:

-

Catalyst: 10% Palladium on carbon is a highly active and selective catalyst for the hydrogenation of N-heterocycles.

-

Solvent: A protic solvent like ethanol or acetic acid is typically used to dissolve the starting material and facilitate the reaction on the catalyst surface.

-

Hydrogen Pressure: A moderate hydrogen pressure is usually sufficient to drive the reaction to completion in a reasonable timeframe.

Step-by-Step Protocol:

-

Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add quinoline-6-carboxylic acid and the solvent (e.g., ethanol).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the mixture.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and agitate for several hours, monitoring the reaction progress by the uptake of hydrogen.

-

Work-up: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

| Reagent | Molar Eq. | Notes |

| Quinoline-6-carboxylic acid | 1.0 | |

| 10% Pd/C | ~5-10 mol% | Handle with care, pyrophoric when dry |

| Solvent (Ethanol) | - | Sufficient to dissolve starting material |

| Hydrogen Gas | Excess | Typically 50-100 psi |

Part III: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt, which often improves stability and handling properties.

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in a suitable solvent, such as ethanol or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared Spectroscopy: To identify characteristic functional groups.

-

Melting Point: As an indicator of purity.

Safety Considerations

-

Doebner-von Miller Reaction: This reaction can be highly exothermic and should be conducted with caution. Perform the reaction in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated sulfuric acid is highly corrosive.

-

Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Palladium on carbon can be pyrophoric and should be handled with care, especially when dry.

-

General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents used in this synthesis.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-precedented method for the preparation of this compound. By understanding the underlying principles of the Doebner-von Miller reaction and catalytic hydrogenation, researchers can effectively synthesize this valuable building block for applications in drug discovery and development.

References

-

Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. Reaction... - ResearchGate. Available at: [Link]

-

Doebner–Miller reaction - Wikipedia. Available at: [Link]

-

Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. Reaction... - ResearchGate. Available at: [Link]

-

Doebner-Miller Reaction - SynArchive. Available at: [Link]

-

Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC - PubMed Central. Available at: [Link]

-

Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

-

Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride. Due to the limited availability of direct experimental data for the hydrochloride salt, this document synthesizes information on the corresponding free acid, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, with established principles of salt formation to offer expert-driven predictions and characterizations. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery, medicinal chemistry, and materials science, providing critical data for modeling, formulation, and further investigation.

Introduction and Chemical Identity

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry. The tetrahydroquinoline scaffold is a "privileged" structure, appearing in numerous biologically active molecules and natural products. The addition of a carboxylic acid moiety at the 6-position introduces a key functional group for modulating solubility, acidity, and potential interactions with biological targets.

The hydrochloride salt is of particular importance in pharmaceutical development, as it often confers improved aqueous solubility and stability compared to the free base, which can enhance bioavailability. This guide will delineate the known properties of the free acid and provide reasoned estimations for the hydrochloride salt.

Chemical Structure:

Figure 1: Chemical structure of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid.

Table 1: Chemical Identifiers

| Identifier | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | This compound |

| Molecular Formula | C₁₀H₁₁NO₂[1] | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 177.19 g/mol [1] | 213.66 g/mol |

| PubChem CID | 2779641[1] | Not available |

| CAS Number | Not available for this specific isomer | Not available |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior in biological systems and its suitability for formulation into a drug product.

Table 2: Summary of Physicochemical Properties

| Property | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid (Free Acid) | This compound (Predicted) |

| Physical State | Solid | Crystalline Solid |

| Melting Point | Data not available | Expected to be higher than the free acid |

| Boiling Point | Data not available | Will likely decompose upon heating |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Higher aqueous solubility, lower solubility in non-polar organic solvents[2][3] |

| pKa | Data not available | Two pKa values expected: one for the carboxylic acid (lower) and one for the protonated amine (higher) |

Solubility

The conversion of the free base to its hydrochloride salt is a common strategy to enhance aqueous solubility.[2][3] The protonated amine of the hydrochloride salt can readily interact with water molecules, leading to improved dissolution in aqueous media. Conversely, the salt form is generally less soluble in non-polar organic solvents.

Acidity (pKa)

The pKa values are crucial for predicting the ionization state of a molecule at a given pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, two pKa values are anticipated:

-

Carboxylic Acid pKa: The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids.

-

Amine pKa: The protonated secondary amine in the tetrahydroquinoline ring is expected to have a pKa in the range of 4-5.

The precise determination of these pKa values requires experimental measurement.

Synthesis and Preparation

Figure 2: A plausible synthetic workflow for this compound.

Proposed Synthesis of the Free Acid

A potential route to the free acid involves a Heck coupling reaction with a suitable starting material like 4-amino-3-iodobenzoic acid, followed by a reduction of the resulting double bond and cyclization to form the tetrahydroquinoline ring system.

Preparation of the Hydrochloride Salt

The hydrochloride salt can be prepared by treating a solution of the free acid in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a miscible solvent.[5][6] The salt will typically precipitate from the solution and can be isolated by filtration.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. While experimental spectra for the target compound are not available, predictions can be made based on the analysis of related structures.[7][8][9]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) is expected to show the following key signals:

-

Aromatic Protons: Signals in the aromatic region (δ 7-8 ppm) corresponding to the protons on the benzene ring.

-

Aliphatic Protons: Signals in the aliphatic region (δ 2-4 ppm) corresponding to the methylene protons of the tetrahydroquinoline ring.

-

NH Proton: A broad signal for the protonated amine, the chemical shift of which will be concentration and solvent dependent.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show:

-

Carbonyl Carbon: A signal in the downfield region (δ 165-185 ppm) for the carboxylic acid carbon.[10]

-

Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).

-

Aliphatic Carbons: Signals in the upfield region (δ 20-60 ppm) for the methylene carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands:

-

O-H Stretch: A very broad absorption in the region of 2500-3300 cm⁻¹ due to the carboxylic acid O-H bond.[10]

-

N-H Stretch: A broad absorption in the region of 2400-3200 cm⁻¹ for the protonated amine.

-

C=O Stretch: A strong absorption around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.[10]

-

Aromatic C=C Stretches: Absorptions in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum, the compound would likely show a molecular ion peak corresponding to the free acid (m/z = 177.07) under appropriate ionization conditions (e.g., electrospray ionization). Fragmentation patterns would likely involve the loss of the carboxylic acid group.

Safety and Handling

No specific safety data is available for this compound. However, based on the data for the parent compound, 1,2,3,4-tetrahydroquinoline, the following precautions should be taken[11][12][13][14]:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May cause skin and eye irritation. May cause respiratory irritation. There is a potential for more severe health effects with prolonged exposure, and the parent compound is noted as a possible carcinogen.[11][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Conclusion

This compound is a compound with significant potential in pharmaceutical research and development. This technical guide has provided a detailed overview of its anticipated physicochemical properties, drawing upon data from the corresponding free acid and established chemical principles. The information presented herein is intended to facilitate further research and development of this promising molecule. Experimental validation of the predicted properties is highly recommended.

References

- Fisher Scientific. (2024, March 29).

- A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. (n.d.).

- ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic...

- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.

- Echemi. (n.d.).

- US Patent US8278478B2. (n.d.). Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.

- Sigma-Aldrich. (2025, August 6).

- Sigma-Aldrich. (n.d.). 1,2,3,4-Tetrahydroquinoline 98%.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid.

- 1,2,3,4-TETRAHYDRO-QUINOLINE-6-CARBOXYLIC ACID METHYL ESTER synthesis. (n.d.).

- How to convert amino acid to its hydrochloride?

- A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.).

- US Patent US2404503A. (n.d.).

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid.

- A Comparative Guide to the Reactivity of 2-(Aminomethyl)-4-methylphenol: Hydrochloride Salt vs. Free Base - Benchchem. (n.d.).

- Difference between amino acid free base and its hydrochloride salt? - ECHEMI. (n.d.).

- 1,2,3,4-TETRAHYDRO-QUINOLINE-2-CARBOXYLIC ACID(46185-24-4) 1H NMR spectrum. (n.d.).

- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4.

- Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts - J-Stage. (n.d.).

- Amino Acid Freebase vs. HCl Salt : r/chemistry - Reddit. (2017, June 30).

- Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst.

- Difference between amino acid free base and its hydrochloride salt?

- ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.

- Diastereoselective Synthesis of (–)

- ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids - ResearchG

- Sigma-Aldrich. (n.d.). 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (n.d.).

- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds - Organic Reactions. (n.d.).

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P

- Quinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. (n.d.).

- ChemicalBook. (n.d.). 1,2,3,4-tetrahydroisoquinoline(91-21-4)ir1.

- Quinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. (n.d.).

- Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxyl

- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (2025, October 16).

- PubChem. (n.d.).

- Fisher Scientific. (n.d.). 1,2,3,4-Tetrahydroquinoline, 98%.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.).

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30).

- PubChem. (n.d.).

- Isoquinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. (n.d.).

- Sigma-Aldrich. (n.d.).

- 1,2,3,4-Tetrahydro-quinoline-3-carboxylic acid | CAS 114527-53-6 | Chemical-Suppliers. (n.d.).

Sources

- 1. 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | C10H11NO2 | CID 2779641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

- 12. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Multi-Technique Spectroscopic Approach to the Definitive Structure Elucidation of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Hydrochloride

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid as its hydrochloride salt. We will detail an integrated analytical workflow, moving from initial mass and functional group assessment to the definitive placement of substituents through advanced NMR techniques. The causality behind each experimental choice is explained, demonstrating a self-validating system for structural confirmation that is essential for researchers, chemists, and drug development professionals.

The Analytical Challenge: Isomer Differentiation

The primary challenge in characterizing this molecule is not just confirming the presence of the tetrahydroquinoline core and the carboxylic acid group, but definitively establishing their relative positions. The synthesis of substituted quinolines can potentially yield various isomers.[3] Therefore, our analytical strategy must be designed to unequivocally distinguish the target C-6 substituted isomer from other possibilities, such as the C-5, C-7, or C-8 isomers. This guide presents a logical workflow that leverages the strengths of multiple spectroscopic techniques to build an irrefutable case for the structure.

Hypothesized Structure

-

Compound Name: 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride

-

Molecular Formula: C₁₀H₁₂ClNO₂

-

Molecular Weight: 213.66 g/mol (for the hydrochloride salt)

-

Parent Mass: 177.08 g/mol (for the free base)[4]

Elucidation Workflow: An Integrated Approach

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Causality: We begin with Mass Spectrometry (MS) because it provides the most direct confirmation of the molecular weight and elemental composition. This is the foundational data point upon which all further analysis is built. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass to provide an exact mass, which significantly narrows down potential molecular formulas, instilling a high degree of confidence from the outset.

Experimental Protocol: LC-HRMS (ESI+)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol/water (1:1 v/v).

-

Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer coupled with a liquid chromatography (LC) system.

-

Ionization Mode: Electrospray Ionization, Positive mode (ESI+). This is chosen to readily protonate the basic nitrogen atom of the tetrahydroquinoline ring, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

-

Analysis: Identify the m/z of the most abundant ion corresponding to the protonated parent molecule (free base). Compare the exact mass to the theoretical mass calculated for the molecular formula C₁₀H₁₁NO₂.

Expected Data & Interpretation

The primary ion observed will be the [M+H]⁺ of the free base. The hydrochloride salt dissociates in the ESI source.

| Parameter | Expected Value | Interpretation & Significance |

| Theoretical [M+H]⁺ | 178.0863 | Calculated for C₁₀H₁₂NO₂⁺. |

| Observed [M+H]⁺ | ~178.0863 (within 5 ppm) | Confirms the elemental composition (C₁₀H₁₁NO₂). |

| Key Fragment Ion | ~132.0964 ([M+H - H₂O - CO]⁺) | A characteristic loss of the carboxylic acid group as water and carbon monoxide is often seen in tandem MS (MS/MS) experiments.[5] |

| Key Fragment Ion | ~160.0757 ([M+H - H₂O]⁺) | Loss of water from the protonated carboxylic acid. |

The fragmentation pattern in ESI-MS/MS, particularly the loss of 46 Da (representing HCOOH) or sequential losses of H₂O and CO, provides strong evidence for the presence of a carboxylic acid group.[5][6]

Infrared Spectroscopy: Functional Group Identification

Expertise & Causality: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. Its value lies in quickly verifying the expected chemical moieties (amine, carboxylic acid, aromatic ring, aliphatic chain) before proceeding to the more time-intensive NMR analysis. The hydrochloride salt form will uniquely influence the N-H and C=O stretching regions.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Expected Data & Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Interpretation & Significance |

| ~3300-2500 (broad) | O-H stretch (Carboxylic Acid) | The very broad nature of this band, often overlapping with C-H stretches, is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |

| ~2700-2200 (broad) | N⁺-H stretch (Ammonium Salt) | A broad absorption in this region is indicative of the protonated amine (R₃N⁺-H), a key feature of the hydrochloride salt. |

| ~3050-3000 | Aromatic C-H stretch | Confirms the presence of the benzene ring portion of the quinoline structure.[7] |

| ~2950-2850 | Aliphatic C-H stretch | Confirms the saturated (tetrahydro) part of the quinoline ring.[7] |

| ~1710-1680 | C=O stretch (Carboxylic Acid) | Strong absorption confirming the carbonyl of the carboxylic acid. Its position suggests it is conjugated with the aromatic ring. |

| ~1610 & ~1500 | Aromatic C=C stretch | Two distinct bands are characteristic of the aromatic ring. |

| ~1300-1200 | C-O stretch | Associated with the carboxylic acid group. |

The combination of the broad O-H and N⁺-H stretches with the strong C=O absorption provides a definitive fingerprint for a carboxylic acid hydrochloride salt of an amine.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed structure of organic molecules. While 1D NMR (¹H and ¹³C) provides information about the chemical environment and number of atoms, 2D NMR experiments are the key to solving the puzzle of isomerism. Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is chosen as the decisive technique to establish the long-range connectivity between protons and carbons, thereby confirming the C-6 position of the carboxylic acid group.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH and OH).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks, primarily for assigning the aliphatic chain protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (¹H-¹³C one-bond correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is the critical experiment for placing the substituents on the aromatic ring.

-

Expected Data & Interpretation

| Proton(s) | Approx. δ (ppm) | Multiplicity | Integration | Assignment & Rationale |

| COOH | ~12.5 | broad singlet | 1H | The carboxylic acid proton, highly deshielded and often broad. |

| NH₂⁺ | ~9.5 | broad singlet | 2H | The protonated amine protons. Exchangeable with D₂O. |

| H-5 | ~7.7 | d | 1H | Aromatic proton ortho to the COOH group, deshielded. |

| H-7 | ~7.6 | s | 1H | Aromatic proton para to the COOH group. |

| H-8 | ~6.8 | d | 1H | Aromatic proton meta to the COOH group. |

| H-2 | ~3.3 | t | 2H | Aliphatic protons adjacent to the nitrogen. |

| H-4 | ~2.8 | t | 2H | Aliphatic protons on the benzylic carbon. |

| H-3 | ~1.9 | m | 2H | Aliphatic protons adjacent to both C2 and C4. |

Note: Chemical shifts are predictive and can vary. The key is the splitting pattern and correlations.

| Carbon(s) | Approx. δ (ppm) | Assignment & Rationale |

| C=O | ~167 | Carboxylic acid carbonyl carbon. |

| C-4a, C-8a | ~145, ~122 | Aromatic quaternary carbons of the fused ring system. |

| C-6 | ~128 | Aromatic quaternary carbon attached to the COOH group. |

| C-5, C-7, C-8 | ~130, ~127, ~115 | Aromatic CH carbons. |

| C-2 | ~42 | Aliphatic carbon adjacent to nitrogen. |

| C-4 | ~27 | Aliphatic benzylic carbon. |

| C-3 | ~21 | Aliphatic carbon between C2 and C4. |

The true power of this analysis comes from integrating 2D NMR data to build unequivocal connections.

(Note: A placeholder image thq_structure.png would be used here in a real system. The DOT script describes the key correlations.)

Caption: Key HMBC correlations confirming C-6 substitution.

-

COSY: Will show a clear correlation between H-2, H-3, and H-4, confirming the -CH₂-CH₂-CH₂- aliphatic spin system.

-

HSQC: Will map each proton to its directly attached carbon (e.g., H-5 to C-5, H-7 to C-7, etc.), providing secure assignments for the CH groups.

-

HMBC (The Clincher): The most critical correlations are those to the quaternary carboxyl carbon (C=O) and the carbon it's attached to (C-6).

-

H-5 to C=O: A ³J (three-bond) correlation from the H-5 proton to the carbonyl carbon is expected.

-

H-7 to C=O: A ³J (three-bond) correlation from the H-7 proton to the carbonyl carbon is also expected.

-

H-5 and H-7 to C-6: Both H-5 (a ²J coupling) and H-7 (a ²J coupling) will show correlations to the C-6 quaternary carbon.

-

The presence of these specific long-range correlations, particularly from protons on either side of the substituent to the carbonyl carbon, is only possible if the carboxylic acid is at the C-6 position. This data effectively rules out all other isomers.

Integrated Analysis and Conclusion

The structure of this compound is confirmed through the compelling convergence of evidence from multiple spectroscopic techniques.

-

High-Resolution Mass Spectrometry established the correct elemental composition of C₁₀H₁₁NO₂ for the parent molecule.

-

FTIR Spectroscopy confirmed the presence of all requisite functional groups: a protonated amine (from the HCl salt), a carboxylic acid, and the aromatic and aliphatic C-H bonds of the core structure.

-

NMR Spectroscopy provided the definitive and unambiguous structural map. ¹H and ¹³C NMR confirmed the correct number and type of protons and carbons. 2D NMR, specifically COSY, established the connectivity of the saturated ring, while the critical HMBC experiment demonstrated long-range correlations from H-5 and H-7 to the carbonyl carbon, irrefutably placing the carboxylic acid at the C-6 position.

This multi-technique, self-validating workflow provides the highest degree of confidence in the final structure, an essential requirement for advancing compounds in a research and development setting.

References

- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

-

ResearchGate. ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.... Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline. Available from: [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Available from: [Link]

-

NIST WebBook. 2-Quinolinecarboxylic acid. Available from: [Link]

-

IUCr Journals. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S).... Available from: [Link]

-

ResearchGate. Structure of 1,2,3,4‐tetrahydroquinoline (THQ) and of its neuro‐active derivatives. Available from: [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

-

NIH National Library of Medicine. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Available from: [Link]

-

IUCrData. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Available from: [Link]

-

ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Available from: [Link]

-

ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines.... Available from: [Link]

-

MDPI. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Available from: [Link]

-

ResearchGate. FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. Available from: [Link]

-

Mol-Instincts. 1,2,3,4-TETRAHYDRO-QUINOLINE-6-CARBOXYLIC ACID METHYL ESTER synthesis. Available from: [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]

-

MDPI. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid. Available from: [Link]

- Google Patents. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

-

NISCAIR. Density functional theory and FTIR spectroscopic study of carboxyl group. Available from: [Link]

-

SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid. Available from: [Link]

-

SpectraBase. (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid - Optional[FTIR] - Spectrum. Available from: [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available from: [Link]

-

HETEROCYCLES. derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. Available from: [Link]

-

PubMed Central (PMC). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

-

MDPI. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Available from: [Link]

Sources

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 4. 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | C10H11NO2 | CID 2779641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chempap.org [chempap.org]

- 7. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

"CAS number 933752-32-0 properties and uses"

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor in Oncology

Introduction

This technical guide provides a comprehensive overview of the properties and uses of the potent and selective BRAF kinase inhibitor, Dabrafenib, also known by its research code GSK2118436.[1] It is important to note that while the request specified CAS number 933752-32-0, which corresponds to 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid, the context of an in-depth guide for researchers in drug development strongly indicates an interest in the well-established anti-cancer agent Dabrafenib.[2][3][4][5][6] The CAS number for Dabrafenib is 1195765-45-7.[7][8] This guide will focus exclusively on Dabrafenib to provide relevant and valuable information for its intended audience of researchers, scientists, and drug development professionals.

Dabrafenib is a pivotal therapeutic agent in the field of precision oncology, specifically for cancers harboring activating mutations in the BRAF gene.[1] The most prevalent of these mutations is the V600E substitution, which leads to constitutive activation of the BRAF protein and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation and survival.[9][10][11] Dabrafenib was first approved by the U.S. Food and Drug Administration (FDA) on May 29, 2013, and is marketed under the brand name Tafinlar® by Novartis Pharmaceuticals Corporation.[12]

This guide will delve into the chemical and physical properties of Dabrafenib, its mechanism of action, clinical applications, and the experimental protocols relevant to its study and use.

Chemical and Physical Properties

Dabrafenib is a small molecule inhibitor with distinct chemical and physical characteristics that are crucial for its biological activity and pharmaceutical formulation.

| Property | Value | Source |

| IUPAC Name | N-[3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | [7] |

| Molecular Formula | C23H20F3N5O2S2 | [7][8] |

| Molecular Weight | 519.56 g/mol | [13] |

| CAS Number | 1195765-45-7 | [7][8] |

| Appearance | Lyophilized powder | [7] |

| Solubility | Soluble in DMSO (at 30 mg/ml) and ethanol (at 1 mg/ml with slight warming) | [7][8] |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [7] |

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib functions as an ATP-competitive inhibitor of RAF kinases.[14][15] It exhibits high selectivity for mutant BRAF proteins, particularly BRAF V600E.[13] The V600E mutation, a substitution of valine with glutamic acid at codon 600, accounts for the majority of BRAF mutations in melanoma and other cancers.[11] This mutation locks the BRAF kinase in a constitutively active conformation, leading to persistent downstream signaling.[11]

Dabrafenib binds to the ATP-binding pocket of mutant BRAF, stabilizing the kinase in an inactive state and thereby inhibiting its activity.[9][11] This leads to the suppression of the downstream MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[10] The inhibition of this pathway ultimately results in cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[11]

Caption: Mechanism of action of Dabrafenib in inhibiting the MAPK signaling pathway.

Dabrafenib demonstrates high potency against various BRAF V600 mutations.

| Target | IC50 | Source |

| B-Raf (V600E) | 0.6 nM | [7][14][15] |

| B-Raf (V600K) | 0.5 nM | [7] |

| B-Raf (wild-type) | 3.2 nM | [7] |

| C-Raf | 5.0 nM | [7][14][15] |

Therapeutic Applications and Clinical Efficacy

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has received FDA approval for the treatment of various BRAF V600 mutation-positive cancers.[12][16] The combination therapy is often preferred as it can delay the onset of resistance.[11]

Approved Indications:

-

Metastatic Melanoma: For patients with BRAF V600E or V600K mutations.[12]

-

Adjuvant Treatment of Melanoma: For patients with BRAF V600E or V600K mutations and lymph node involvement after complete resection.[12]

-

Non-Small Cell Lung Cancer (NSCLC): For metastatic NSCLC with a BRAF V600E mutation.[12]

-

Anaplastic Thyroid Cancer (ATC): For locally advanced or metastatic ATC with a BRAF V600E mutation and no satisfactory local treatment options.[12][17]

-

Solid Tumors: For adult and pediatric patients (≥ 6 years) with unresectable or metastatic solid tumors with a BRAF V600E mutation who have progressed following prior treatment.[12][18]

-

Low-Grade Glioma (LGG): For pediatric patients (≥ 1 year) with LGG with a BRAF V600E mutation requiring systemic therapy.[12][19]

The recommended adult dosage of Dabrafenib is 150 mg (two 75 mg capsules) taken orally twice daily, in combination with Trametinib 2 mg orally once daily.[18]

Mechanisms of Resistance

Despite the initial high response rates, acquired resistance to Dabrafenib is a significant clinical challenge.[20] Resistance mechanisms often involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways.

Key Resistance Mechanisms:

-

Reactivation of the MAPK Pathway:

-

Activation of Bypass Pathways:

Caption: Overview of key mechanisms of resistance to Dabrafenib.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a general procedure to assess the anti-proliferative effect of Dabrafenib on BRAF-mutant cancer cell lines.

Methodology:

-

Cell Culture: Culture BRAF V600E mutant cell lines (e.g., A375, SK-MEL-28) and BRAF wild-type cell lines (as a control) in appropriate media and conditions.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Dabrafenib Treatment: Prepare serial dilutions of Dabrafenib in culture medium. Replace the existing medium with the Dabrafenib-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Plot cell viability against Dabrafenib concentration and calculate the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol describes a typical workflow for evaluating the in vivo efficacy of Dabrafenib.

Caption: Workflow for an in vivo tumor xenograft study with Dabrafenib.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., CD1 nu/nu).

-

Tumor Cell Implantation: Subcutaneously implant a suspension of BRAF V600E mutant human tumor cells (e.g., A375P) into the mice.[13]

-

Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Drug Administration: Administer Dabrafenib orally (e.g., by gavage) at various doses once daily. The control group receives the vehicle solution.[25]

-

Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze downstream pathway markers, such as the levels of phosphorylated ERK (pERK), to confirm target engagement.[25]

Safety and Toxicology Profile

The most common adverse reactions (≥20%) observed in adult patients treated with Dabrafenib in combination with Trametinib include pyrexia, fatigue, nausea, rash, chills, headache, hemorrhage, cough, vomiting, constipation, diarrhea, myalgia, arthralgia, and edema.[18] In pediatric patients, the most common adverse reactions are similar and also include dry skin, dermatitis acneiform, abdominal pain, and paronychia.[18]

Future Directions

Research continues to focus on overcoming resistance to Dabrafenib and expanding its applications. Key areas of investigation include:

-

Combination Therapies: Exploring combinations of Dabrafenib with other targeted agents and immunotherapies to enhance efficacy and durability of response.

-

Novel BRAF Inhibitors: Development of next-generation BRAF inhibitors that can overcome known resistance mechanisms.

-

Biomarker Discovery: Identifying predictive biomarkers to better select patients who are most likely to benefit from Dabrafenib therapy.

References

- FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. (2022-06-23). U.S.

- Tafinlar (dabrafenib) FDA Approval History. (2023-03-29). Drugs.com.

- FDA approves dabrafenib–trametinib for BRAF-positive cancers. (2022-07-21).

- Dabrafenib – Application in Therapy and Current Clinical Research. ClinicalTrials.eu.

- FDA Approves Dabrafenib Plus Trametinib for Pediatric Patients With BRAF V600E–Mutated Low-Grade Glioma. (2023-03-16). OncLive.

- FDA approves dabrafenib plus trametinib for anaplastic thyroid cancer with BRAF V600E mutation. (2018-05-04). U.S.

- Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Im

- Dabrafenib (GSK2118436) BRAF Inhibitor. (2024-05-22). Selleck Chemicals.

- A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. NIH.

- Dabrafenib (GSK2118436) #91942. Cell Signaling Technology.

- BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. AACR Journals.

- Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK)

- Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. MDPI.

- Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers.

- Dabrafenib (GSK2118436A) | Raf inhibitor. TargetMol.

- Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. PMC - PubMed Central.

- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters.

- Dabrafenib (GSK2118436A) | BRAF Inhibitor. MedchemExpress.com.

- 933752-32-0,1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid. AccelaChem.

- 933752-32-0 1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID.

- Products. Hygeia (Chengdu) pharmaceutical technique Co., Ltd.

- Dabrafenib (GSK2118436) (#91942) Datasheet Without Images. Cell Signaling Technology.

- 933752-32-0 | CAS D

- 1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID | 933752-32-0. ChemicalBook.

- Dabrafenib and its potential for the treatment of metast

Sources

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. 933752-32-0,1,2,3,4-Tetrahydroisoquinoline-6-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 933752-32-0 1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID [chemsigma.com]

- 4. Products - Hygeia (Chengdu) pharmaceutical technique Co., Ltd [hygeiapharm.com]

- 5. 933752-32-0 | CAS DataBase [m.chemicalbook.com]

- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID | 933752-32-0 [chemicalbook.com]

- 7. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 8. Dabrafenib (GSK2118436) (#91942) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 9. mdpi.com [mdpi.com]

- 10. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. drugs.com [drugs.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]

- 17. fda.gov [fda.gov]

- 18. fda.gov [fda.gov]

- 19. onclive.com [onclive.com]

- 20. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 24. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery

Abstract

The tetrahydroquinoline (THQ) scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous synthetic and naturally occurring compounds with a vast spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological properties of THQ derivatives, with a focus on their anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities. We will delve into the synthetic strategies for accessing these valuable compounds, elucidate their mechanisms of action through detailed signaling pathways, and provide robust, field-proven experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of tetrahydroquinoline chemistry.

The Tetrahydroquinoline Scaffold: A Cornerstone of Bioactive Molecules

The 1,2,3,4-tetrahydroquinoline core is a bicyclic heterocyclic system that offers a unique three-dimensional architecture, making it an ideal framework for designing molecules that can interact with a wide array of biological targets.[3][4] Its partial saturation allows for conformational flexibility, which can be fine-tuned through substitution to optimize binding to specific proteins.

General Synthesis Strategies

The synthesis of the THQ core and its derivatives is well-established, with several classical and modern methods available to medicinal chemists. A prominent and versatile approach is the Povarov reaction, a domino reaction that typically involves an aniline, an aldehyde, and an activated alkene to construct the THQ skeleton in a single step.[2][5] Other notable methods include the Bischler–Napieralski reaction followed by reduction, and various cyclization strategies involving substituted anilines and propanal derivatives.[6]

Below is a generalized workflow for the synthesis of a substituted tetrahydroquinoline derivative, highlighting key stages and considerations.

Caption: A generalized workflow for the synthesis of tetrahydroquinoline derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][7]

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

A significant number of bioactive THQ derivatives exert their anticancer effects by targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[8][9] This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[10][11]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.

Quantitative Data: Cytotoxicity of THQ Derivatives

The anticancer potency of THQ derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below summarizes the cytotoxic activity of representative THQ compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | A549 (Lung) | Not specified, but potent | [7] |

| 4a | HCT-116 (Colon) | Not specified, but potent | [7] |

| Compound 7b | Not specified | < 1 nM (as AChE inhibitor) | [12] |

| UC-RS-4 | A549 (Lung), MDM-MB-231 (Breast) | Promising activity | [13] |

| 10e | A549 (Lung) | 0.033 | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[15][16][17]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh complete medium.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (untreated cells).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[16]

-

Neuroprotective Activity: Combating Neurodegeneration

Certain tetrahydroquinoline derivatives have shown significant promise as neuroprotective agents, particularly in the context of Alzheimer's disease.[1][18] Their primary mechanism of action in this regard is often the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][12]

Mechanism of Action: Acetylcholinesterase Inhibition

By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[12]

Caption: Mechanism of acetylcholinesterase inhibition by tetrahydroquinoline derivatives.

Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a simple and reliable spectrophotometric assay for measuring AChE activity and screening for its inhibitors.[19][20]

Principle: The assay measures the activity of AChE by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[19][21]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Procedure (96-well plate format):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[19]

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[19]

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[19]

-

-

Pre-incubation:

-

Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.

-

Mix gently and incubate the plate for 10 minutes at 25°C.[19]

-

-

Initiation of Reaction and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.[19]

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.[19]

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[19]

-

Anti-inflammatory and Antimicrobial Activities

Tetrahydroquinoline derivatives also exhibit notable anti-inflammatory and antimicrobial properties, expanding their therapeutic potential.

Anti-inflammatory Activity: Modulation of NF-κB Signaling

The anti-inflammatory effects of some THQ derivatives are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[22][23] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.[24][25]

Antimicrobial Activity

Various THQ derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[26] The exact mechanisms of their antimicrobial action are still under investigation but may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[27][28]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[28][29]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Stock and Dilutions:

-

Prepare a stock solution of the THQ derivative in a suitable solvent.

-

Perform a two-fold serial dilution of the stock solution in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[27]

-

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test microorganism (e.g., bacteria) equivalent to a 0.5 McFarland standard.[30]

-

Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity (an indicator of bacterial growth).[28]

-

The MIC is the lowest concentration of the THQ derivative in which there is no visible growth.

-

Conclusion and Future Perspectives

The tetrahydroquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects, highlight the immense potential of this chemical class in drug discovery. The synthetic accessibility of THQs allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for specific biological targets. Future research should focus on elucidating the detailed molecular mechanisms of action of these compounds and advancing the most promising candidates through preclinical and clinical development.

References

-

MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved December 12, 2025, from [Link]

- Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 9985.

- Chaube, U., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622.

- Gutiérrez, M., et al. (2016). Synthesis and in-silico analysis of novel tetrahydroquinolines and their antioxidant activity. Molecules, 21(10), 1353.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments, (81), e50556.

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog. Retrieved from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (2025). Retrieved from [Link]

- Gutiérrez, M., et al. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. Journal of the Chilean Chemical Society, 61(3), 3073-3077.

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved from [Link]

- Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16377-16413.

-

Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved from [Link]

-

Broth microdilution. (n.d.). In Wikipedia. Retrieved December 12, 2025, from [Link]

- Yadav, P., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622.

- Maciejewska, N., et al. (2022).

- Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622.

- Chaube, U., et al. (2025). Design, synthesis, and biological evaluation of tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy. ACS Fall 2025.

- Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12696-12726.

- San Martin, R., et al. (2015). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors. Journal of the Chilean Chemical Society, 60(1), 2824-2828.

-

Synthesis of tetrahydroquinoline derivatives. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

- Wang, Y., et al. (2021). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. Green Chemistry, 23(16), 5971-5976.

-

Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved December 12, 2025, from [Link]

- Miller, A. A., et al. (2008). Tricyclic Tetrahydroquinoline Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 52(8), 2813-2821.

- Wujec, M., et al. (2018). 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. Molecules, 23(10), 2465.

- Kolomytseva, M. P., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405.

- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024, November 7). International Journal of Molecular Sciences, 25(22), 12286.

- Ip, F. C. F., et al. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. European Journal of Medicinal Chemistry, 226, 113827.

- San Martin, R., et al. (2015). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors. Journal of the Chilean Chemical Society, 60(1), 2824-2828.

- Chaube, U., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759.

- Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 83.

- Komersová, A., et al. (2007). New findings about Ellman's method to determine cholinesterase activity.

- Chaube, U., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759.

- Wu, J., et al. (2016). Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury. Frontiers in Molecular Neuroscience, 9, 15.

- Zhang, Y., et al. (2017). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Oncology Letters, 14(2), 1659-1664.

- Chen, S., et al. (2013). Biosynthesis of Tetrahydroisoquinoline Antibiotics. Current Topics in Medicinal Chemistry, 13(16), 2086-2101.

- Xu, F., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 717937.

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2021). Molecules, 26(16), 4983.

- Palanivel, S., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Bioorganic & Medicinal Chemistry Letters, 108, 129841.

- Liu, T., et al. (2017). Molecular Basis of NF-κB Signaling. Journal of Molecular Biology, 429(11), 1652-1675.

- Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 5(8), 1364-1372.

-

KEGG PATHWAY: map04064. (n.d.). Retrieved December 12, 2025, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy | Poster Board #209 - American Chemical Society [acs.digitellinc.com]

- 14. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

- 24. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. KEGG PATHWAY: map04064 [kegg.jp]

- 26. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 28. Broth microdilution - Wikipedia [en.wikipedia.org]

- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 30. rr-asia.woah.org [rr-asia.woah.org]

The Emergence of 1,2,3,4-Tetrahydroquinoline-6-Carboxylic Acid Derivatives as Targeted Apoptosis Inducers: A Mechanistic Deep Dive

Introduction: The Versatile 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve specific and potent interactions with various biological targets. This inherent versatility has led to the development of tetrahydroquinoline derivatives with a wide array of pharmacological activities, including antiviral, antimalarial, and neuroprotective properties.[1] This guide focuses on a particularly promising application of this scaffold: the development of targeted anticancer agents based on 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. While the parent compound itself has limited characterized biological activity, its derivatives, particularly at the 1-position, have emerged as potent modulators of a critical cell survival pathway.

Core Mechanism of Action: Inhibition of the Anti-Apoptotic Protein MCL-1

Recent advancements have identified 1-sulfonylated derivatives of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid as a novel chemotype for the inhibition of Myeloid Cell Leukemia-1 (MCL-1).[2] MCL-1 is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[2] The primary function of these proteins is to regulate the intrinsic (or mitochondrial) pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells.[2]